
3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole, also known as FMAU, is a synthetic nucleoside analog that has been widely studied for its potential applications in cancer therapy. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development.
Mecanismo De Acción
3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole is a nucleoside analog that is incorporated into the DNA of cancer cells during replication. Once incorporated, it inhibits DNA synthesis by acting as a chain terminator, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole has been shown to selectively target cancer cells while sparing normal cells. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole is its selectivity for cancer cells, which allows for targeted therapy with minimal side effects. However, one limitation is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
1. Investigate the use of 3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole as a diagnostic tool for the imaging of tumors using PET.
2. Develop new formulations of 3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole with improved solubility and pharmacokinetic properties.
3. Investigate the use of 3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole in combination with other chemotherapeutic agents for enhanced anticancer activity.
4. Study the mechanism of action of 3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole in greater detail to better understand its anticancer effects.
5. Investigate the potential use of 3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole in other diseases beyond cancer, such as viral infections.
Métodos De Síntesis
3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole can be synthesized through a multistep process starting from commercially available precursors. The synthesis involves the condensation of 2-furancarboxaldehyde with methylthioacetic acid, followed by acetylation and cyclization to form the triazole ring. The final step involves the introduction of the phenylacetyl group to the nitrogen atom of the triazole ring.
Aplicaciones Científicas De Investigación
3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively target cancer cells by inhibiting DNA synthesis and inducing apoptosis. 3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole has also been investigated for its potential use as a diagnostic tool for the imaging of tumors using positron emission tomography (PET).
Propiedades
IUPAC Name |
1-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-21-15-16-14(12-8-5-9-20-12)17-18(15)13(19)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTSXIQDHMOIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NN1C(=O)CC2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)


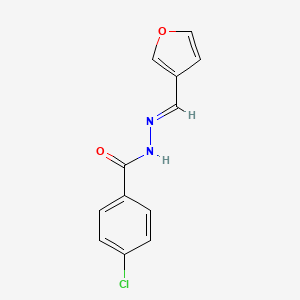
![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)
![1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)
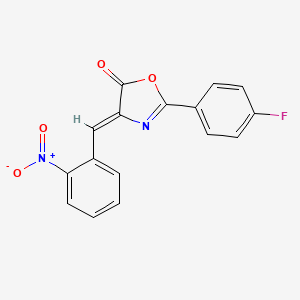
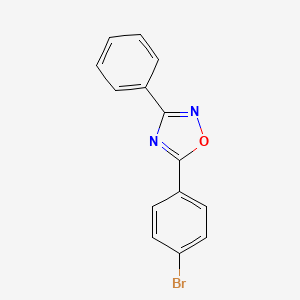
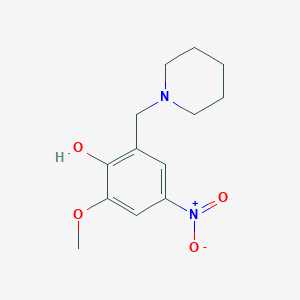
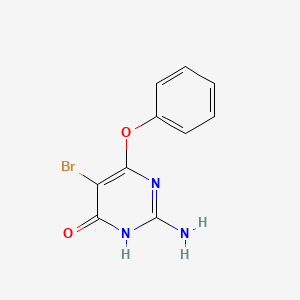
![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)